

Technical Guide: Pharmacophore Modeling of Benzisoxazole-Based Amine Compounds

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Compound of Interest

Compound Name: 4-(Cyclopentylmethoxy)-1,2-benzisoxazol-3-amine

CAS No.: 927802-23-1

Cat. No.: B1488370

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Executive Summary

The benzisoxazole scaffold, particularly when coupled with a basic amine moiety (e.g., piperidine or piperazine), represents a privileged structure in neuropsychiatric drug discovery. It forms the core of blockbuster antipsychotics like risperidone and paliperidone (targeting D2/5-HT_{2A} receptors) and is a leading scaffold for multi-target directed ligands (MTDLs) in Alzheimer's disease (targeting Acetylcholinesterase and 5-HT₄ receptors).

This technical guide provides a rigorous, step-by-step framework for developing high-confidence pharmacophore models for this chemical class. Unlike generic modeling guides, this document addresses the specific physicochemical challenges of benzisoxazole amines: the critical protonation state of the amine, the pi-stacking vectors of the bicyclic core, and the conformational flexibility of the alkyl linker.

Structural & Mechanistic Grounding

Before initiating computational workflows, the modeler must understand the interaction dynamics of the scaffold.

The Benzisoxazole Core[1]

- **Electronic Character:** The 1,2-benzisoxazole ring is an electron-deficient aromatic system.
- **Pharmacophoric Role:** It primarily serves as a Hydrophobic (Hyd) or Aromatic Ring (AR) feature. In AChE inhibitors, it typically engages in stacking with tryptophan residues (e.g., Trp286 in the Peripheral Anionic Site).
- **H-Bonding:** The nitrogen at position 2 and oxygen at position 1 can act as weak H-bond Acceptors (HBA), though this is often secondary to the hydrophobic interaction.

The Amine Moiety[1][2]

- **Ionization:** At physiological pH (7.4), the tertiary amine (often within a piperidine ring) is protonated.
- **Pharmacophoric Role:** This is the Positive Ionizable (PI) or Positive Charge feature. It is non-negotiable for binding to the aspartate residues in aminergic GPCRs (e.g., Asp3.32 in D2) or the catalytic anionic site of AChE.

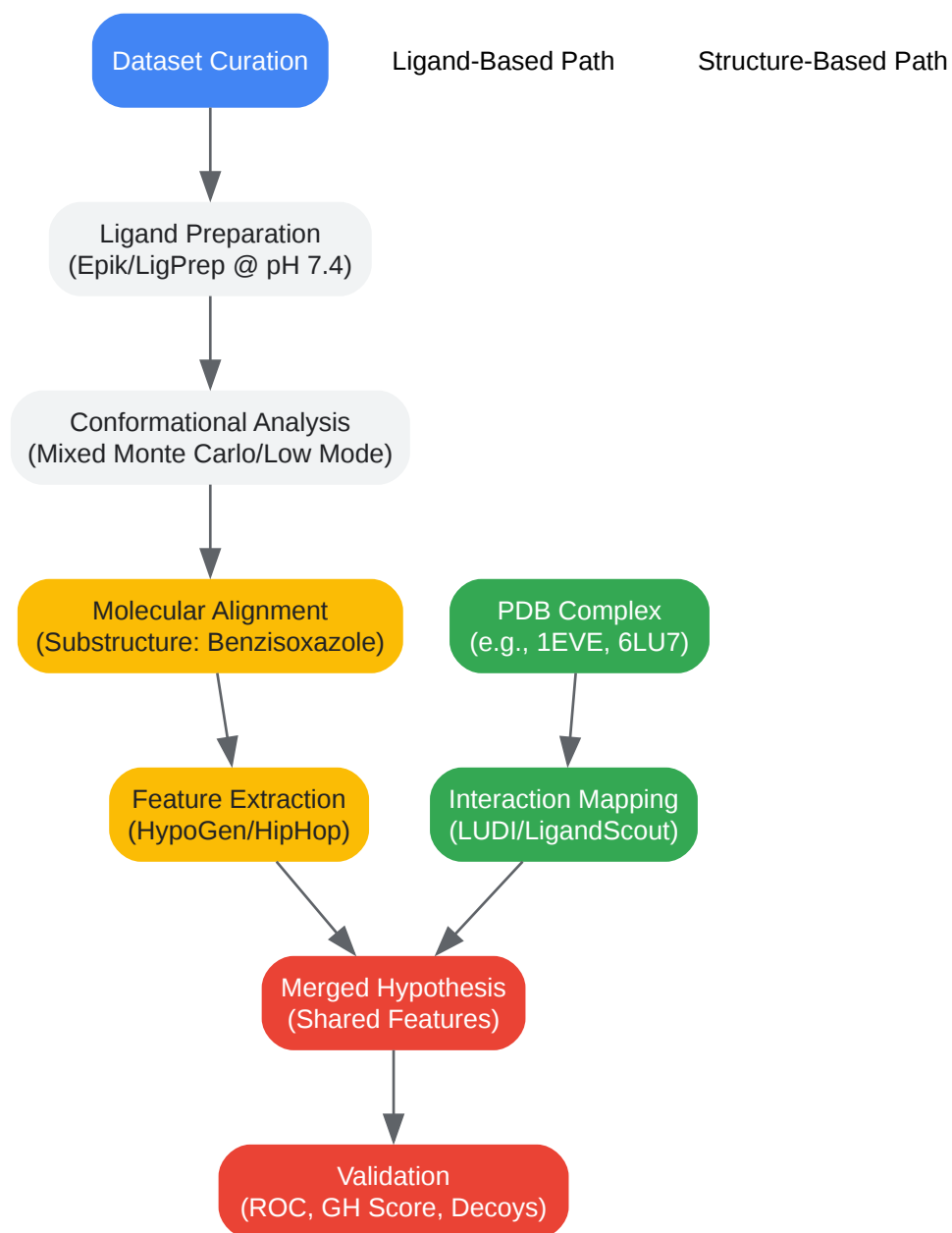
The Linker

- **Distance Vector:** The alkyl chain length (typically 2–4 carbons) determines selectivity between receptor subtypes or the ability to span the AChE gorge.
- **Constraint:** Modeling must account for the entropic penalty of the linker. Rigidification strategies (e.g., introducing unsaturation or rings) often improve affinity.

Pharmacophore Generation Workflow

This workflow integrates Ligand-Based (LB) and Structure-Based (SB) approaches to maximize enrichment factors.

Diagram: Integrated Modeling Pipeline



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Figure 1: Hybrid pharmacophore generation workflow combining ligand-based statistical models with structure-based interaction maps.

Protocol Details

Step 1: Dataset Curation & Preparation[1]

- Activity Thresholds: Define "Actives" as

and "Inactives" as

.

- Protonation (Critical): You must generate the cationic state of the amine. Use tools like Schrödinger's Epik or MOE's Protonate3D. A neutral amine model will fail to retrieve actives in virtual screening.
- Stereochemistry: If the linker contains chiral centers (e.g., donecopride derivatives), generate both enantiomers unless the specific active isomer is known.

Step 2: Conformational Sampling

Benzisoxazole amines are flexible. Standard rigid docking fails here.

- Method: Use Mixed Monte Carlo / Low Mode (MD) search.
- Energy Window: Retain conformers within 10–15 kcal/mol of the global minimum.
- RMSD Cutoff: 0.5 Å to ensure diverse sampling of the linker orientation.

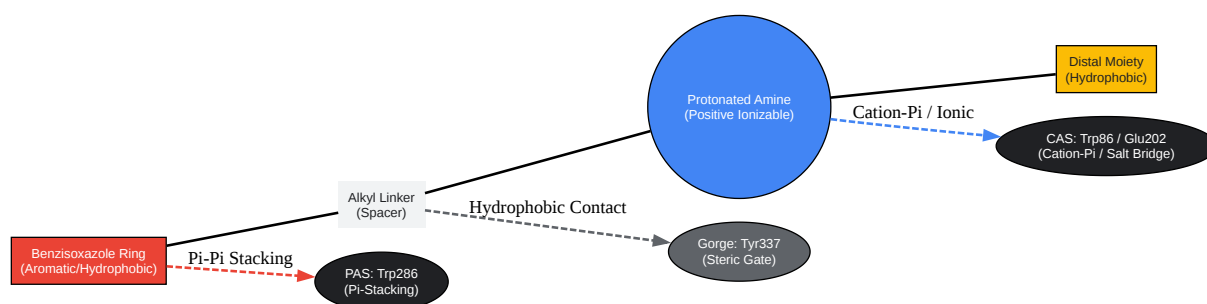
Step 3: Hypothesis Generation (HypoGen/HipHop)

- Feature Selection:
 - HBA: Mapped to the benzisoxazole oxygen/nitrogen.
 - HBD: Only if an amide linker or hydroxyl substituent is present.
 - Poslon: Mapped to the piperidine nitrogen.
 - RingArom: Centered on the benzisoxazole and any distal phenyl rings.
 - Excluded Volumes: Essential to define the steric limits of the binding pocket (e.g., the narrow gorge of AChE).

Key Pharmacophoric Features & Interaction Map[4] [5]

The following diagram illustrates the canonical binding mode of a benzisoxazole-piperidine dual inhibitor within the Acetylcholinesterase (AChE) active site.

Diagram: The Benzisoxazole-AChE Interaction



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Figure 2: Pharmacophoric mapping of benzisoxazole ligands spanning the Peripheral Anionic Site (PAS) and Catalytic Anionic Site (CAS) of AChE.

Feature Definitions Table

Feature Type	Chemical Moiety	Geometric Constraint (Å)	Biological Function
Ring Aromatic (RA)	Benzisoxazole Ring		stacking with Trp286 (AChE) or Phe residues (GPCRs).
Pos. Ionizable (PI)	Protonated Piperidine N	Sphere	Salt bridge with Asp (GPCRs) or cation- with Trp86 (AChE).
Hydrophobic (Hyd)	Linker / Cyclohexyl	Variable	Spans the enzyme gorge; entropic gain via water displacement.
H-Bond Acceptor	Isoxazole O/N	Vectorized	Orientation specificity; often interacts with backbone NH or water networks.

Validation Protocols (Self-Validating Systems)

A pharmacophore model is only as good as its predictive power. You must validate using Decoy Sets.

The Decoy Protocol

- Source: Use the DUD-E (Directory of Useful Decoys) generator. Input your active benzisoxazole ligands to generate 50 decoys per active.
- Property Matching: Ensure decoys match actives in Molecular Weight (MW) and LogP but differ in topology.
- Metrics:
 - Enrichment Factor (EF1%): Should be

. Indicates the model picks actives in the top 1% of the database.

- GH Score (Güner-Henry): A score

indicates a robust model.

- ROC AUC: Must be

(0.5 is random guessing).

Experimental Validation (The "Truth" Test)

Once virtual hits are identified, they must be validated in vitro.

- Ellman's Assay: The gold standard for AChE inhibition.
 - Substrate: Acetylthiocholine iodide (ATCh).
 - Reagent: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
 - Readout: Absorbance at 412 nm.
- Binding Kinetics: Determine if the inhibition is competitive (CAS binder) or non-competitive (PAS binder) using Lineweaver-Burk plots. Benzisoxazole MTDLs often show mixed-type inhibition.

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